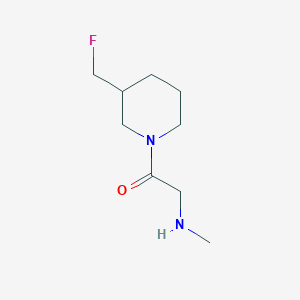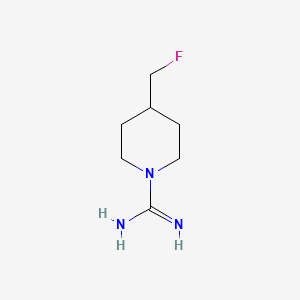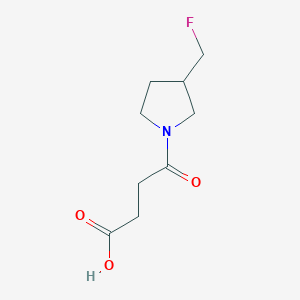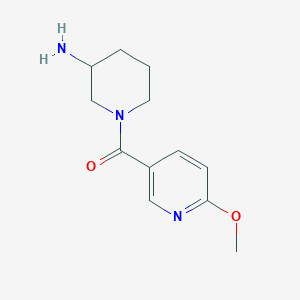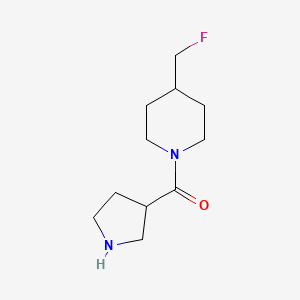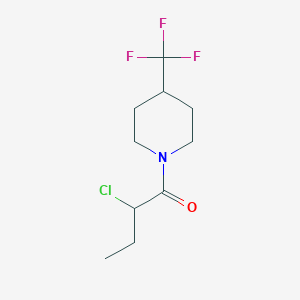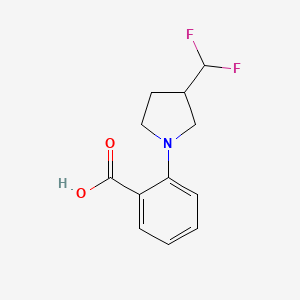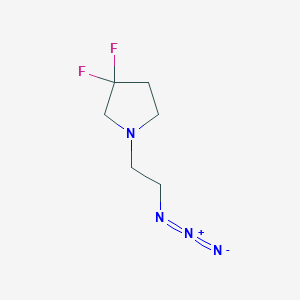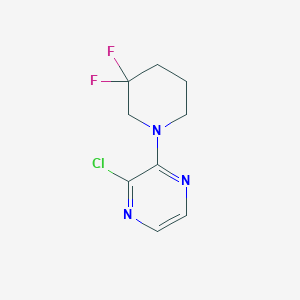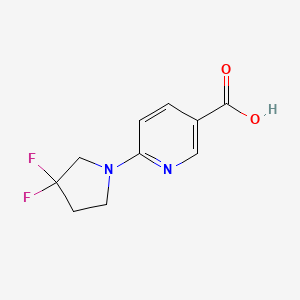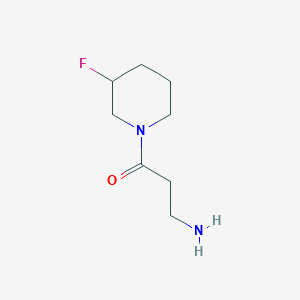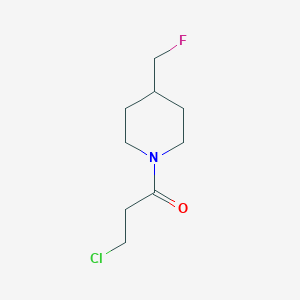
3-Chlor-1-(4-(Fluormethyl)piperidin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: is a synthetic organic compound with the molecular formula C9H15ClFNO It is characterized by the presence of a piperidine ring substituted with a fluoromethyl group and a chloropropanone moiety
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic processes.
Biology:
Biochemical Studies: Utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Medicine:
Pharmacological Research: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems and receptor binding.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, fluoromethylating agents, and chloropropanone derivatives.
Fluoromethylation: The piperidine ring is first fluoromethylated using a fluoromethylating agent under controlled conditions. This step introduces the fluoromethyl group onto the piperidine ring.
Chlorination: The resulting fluoromethylpiperidine intermediate is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with a propanone derivative under suitable reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one follows similar synthetic routes but may involve optimization of reaction conditions, choice of solvents, and catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow processes and automated systems for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure but lacks the fluoromethyl group.
3-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one: Contains a trifluoromethyl group instead of a fluoromethyl group.
3-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)propan-1-one: Contains a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness: The presence of the fluoromethyl group in 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor interactions. This distinguishes it from other similar compounds and makes it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSFWWUTHTUCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


